2-(1H-indol-4-yl)ethanamine
Overview
Description
2-(1H-indol-4-yl)ethanamine is a derivative of indole, an aromatic heterocyclic organic compound. Indole derivatives are known for their presence in natural products and pharmaceuticals. They are of significant interest due to their biological and pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various chemical modifications. For instance, 1-(1H-indol-3-yl)ethanamine derivatives have been synthesized by simple and efficient chemical reactions, including acylation and cyclization processes . Domino reactions have also been employed to prepare indol derivatives, which involve annulation followed by aromatization without the use of metals or catalysts . Additionally, asymmetric synthesis methods have been used to produce chiral indole derivatives with high yield and stereoselectivity .
Molecular Structure Analysis
The molecular structures of the synthesized indole derivatives are confirmed using spectroscopic methods such as NMR, IR, mass spectrometry, and elemental analysis . X-ray diffraction (XRD) studies have also been conducted to research the structures of certain indole derivatives .
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions, including isomerization and condensation. For example, 2-hydroxy-1-aryl-2-(indol-3-yl)ethan-1-ones can rearrange into their isomeric forms under specific conditions . The Pictet-Spengler reaction has been utilized to transform indole derivatives into spiro compounds and further into pentacyclic and hexahydro derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. These properties are crucial for their biological activity and potential as pharmaceutical agents. Computational studies, including docking with enzymes like COX-2, have been performed to predict the biological activities of these compounds . The antimicrobial and anticancer activities of indole derivatives are often evaluated in vitro against various bacterial strains and cancer cell lines .
Scientific Research Applications
1. Pro-Inflammatory Cytokine Production in IL-1β-Stimulated Primary Human Oral Cells
- Application Summary : The compound 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) has been found to augment pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells . This includes cytokines such as IL-6, IL-8, and COX-2 .
- Methods of Application : DPIE was identified through an IL-1R1 structure-based virtual screening . The influence of DPIE on cytokine production was determined in IL-1β-stimulated gingival fibroblasts (GFs) .
- Results : DPIE showed a synergistic increase in inflammatory molecules and cytokine production at both mRNA and protein levels in IL-1β-stimulated GFs . The enhancing activity of DPIE in IL-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity .
2. Synthesis of DPIE Derivatives
- Application Summary : DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE . These derivatives were then tested for their regulatory effects on pro-inflammatory cytokine production in IL-1β-stimulated primary human oral cells .
- Methods of Application : A docking simulation was performed to predict a possible binding pose in complex with IL-1R1 . The effect of the chemicals was determined in human gingival fibroblasts (GFs) following IL-1β induction .
- Results : The DPIE derivatives affected different aspects of cytokine production . Some groups of the derivatives enabled synergistic pro-inflammatory cytokine production, while others caused diminished cytokine production compared to DPIE stimulation .
3. Development of New Therapeutic Agents
- Application Summary : The indole ring system is a core component of many biologically active molecules, including several pharmaceuticals. Therefore, “2-(1H-indol-4-yl)ethanamine” could be used in the development of new therapeutic agents.
- Methods of Application : This would involve the synthesis of various derivatives of “2-(1H-indol-4-yl)ethanamine”, followed by testing for biological activity.
- Results : The results would depend on the specific derivatives synthesized and the biological assays used.
4. Anti-Inflammatory and Analgesic Agent
- Application Summary : Certain derivatives of “2-(1H-indol-4-yl)ethanamine”, such as (E)-4-(2-(4-chlorophenyl)-1H-indol-3-yl)-N-((2-methyl-1H-indol-3-yl)methylene)thiazol-2-amine, have shown potential as anti-inflammatory and analgesic agents .
- Methods of Application : These derivatives were likely synthesized and then tested in relevant biological assays to determine their anti-inflammatory and analgesic properties .
- Results : The specific derivative mentioned above showed promising results as an anti-inflammatory and analgesic agent .
5. Antiviral Activity
- Application Summary : Certain derivatives of “2-(1H-indol-4-yl)ethanamine” have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and showed inhibitory activity against influenza A .
- Methods of Application : These derivatives were likely synthesized and then tested in relevant biological assays to determine their antiviral properties .
- Results : The specific derivative methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
6. Antitubercular Activity
- Application Summary : Certain derivatives of “2-(1H-indol-4-yl)ethanamine” have been evaluated for their in vivo anti-inflammatory, analgesic, and antitubercular activities .
- Methods of Application : These derivatives were likely synthesized and then tested in relevant biological assays to determine their antitubercular properties .
- Results : The results would depend on the specific derivatives synthesized and the biological assays used .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1H-indol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBARKDQKGSJDLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40518154 | |
Record name | 2-(1H-Indol-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-4-yl)ethanamine | |
CAS RN |
16176-73-1 | |
Record name | 2-(1H-Indol-4-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40518154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-indol-4-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.